![molecular formula C10H11ClN2O2 B581547 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-92-7](/img/structure/B581547.png)

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

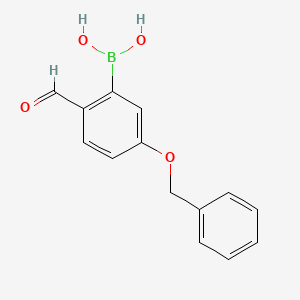

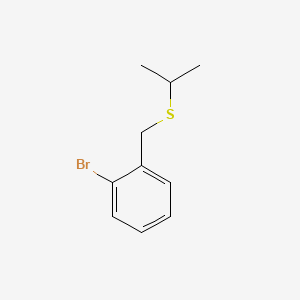

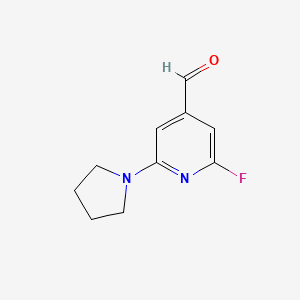

“5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a halogenated heterocycle and is used as a building block in chemical synthesis .

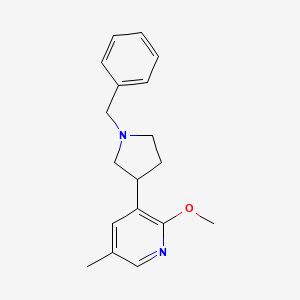

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a dimethoxymethyl group at the 4-position . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 226.66 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.

Scientific Research Applications

Synthesis of Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : The synthesis of new pyrrolo[2,3-b]pyridine derivatives demonstrates the versatility of this compound in creating biologically active molecules. For instance, the study by Sroor (2019) successfully synthesized and characterized 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives, highlighting the potential of these compounds in medicinal chemistry (Sroor, 2019).

Synthesis and Transformations of Pyrrolo[2,3-b]Pyridines : In the study by Kaigorodova et al. (2004), various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines were synthesized, showcasing the reactivity and functional versatility of these compounds. The study underlines the importance of substituents in determining the reaction and yield, suggesting a wide range of potential applications in heterocyclic chemistry (Kaigorodova et al., 2004).

Synthesis of Substituted 7-Azaindoles : The study by Figueroa‐Pérez et al. (2006) demonstrates the use of chloro-nitro- and dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives. This highlights the role of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine in the efficient synthesis of complex molecular structures (Figueroa‐Pérez et al., 2006).

Applications in Fluorescence Studies : Patil et al. (2011) synthesized pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain and studied the effect of substituents on their fluorescence properties. This research suggests potential applications of this compound derivatives in photophysical studies and material sciences (Patil et al., 2011).

Anticancer Applications : Mallisetty et al. (2023) have synthesized pyrrolyl-pyridine heterocyclic compounds, indicating their significant anticancer activity against certain cancer cell lines. This underscores the potential of this compound derivatives in the development of novel anticancer agents (Mallisetty et al., 2023).

Electronic Structure Studies : Hazra et al. (2012) conducted an experimental charge density distribution study of 4-chloro-1H-pyrrolo[2,3-b]pyridine, providing insights into the molecular and electronic structure of such compounds. These findings could be relevant for understanding the properties of related this compound derivatives (Hazra et al., 2012).

Mechanism of Action

Target of Action

It’s structurally similar to imidazo[4,5-b]pyridine derivatives, which are known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .

Mode of Action

For example, it could act as a positive allosteric modulator of GABA A receptors, enhancing the effect of the neurotransmitter GABA .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Based on its structural similarity to imidazo[4,5-b]pyridine derivatives, it may have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Properties

IUPAC Name |

5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGJKUQSSTUXRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C2C=CNC2=NC=C1Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679108 |

Source

|

| Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-92-7 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.